2,5-difluoro-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide
説明
特性
IUPAC Name |
2,5-difluoro-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3O2S2/c1-11-10-26-18-21-16(9-23(11)18)12-2-5-14(6-3-12)22-27(24,25)17-8-13(19)4-7-15(17)20/h2-10,22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJWVZJHEPKQHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-difluoro-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo-thiazole intermediate, which is then coupled with a difluorobenzene sulfonamide derivative. Common reagents used in these reactions include halogenating agents, coupling reagents, and catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications .
化学反応の分析
Types of Reactions
2,5-difluoro-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another, commonly using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmospheres.
Substitution: Halogenating agents (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); often carried out at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives, enhancing the compound’s versatility in different applications .
科学的研究の応用
Anticancer Properties
Research indicates that 2,5-difluoro-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide exhibits promising anticancer activity. Studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Compounds containing thiazole rings have been reported to induce cell cycle arrest in cancer cells, leading to apoptosis. For instance, derivatives of thiazole have demonstrated significant growth-inhibitory effects on colon cancer cell lines (IC50 values ranging from 10–30 µM) .
- Apoptosis Induction : The compound's ability to trigger apoptosis has been linked to its interaction with cellular signaling pathways. Analogues have shown enhanced apoptosis rates in several cancer cell lines compared to standard treatments like cisplatin .
Antimicrobial Activity
The sulfonamide component of the compound is known for its antimicrobial properties. Similar compounds have demonstrated efficacy against various bacterial strains:
- Inhibition of Bacterial Growth : Research has highlighted that thiazole-based compounds exhibit antibacterial properties against a range of pathogens. For example, certain derivatives have shown significant activity against Staphylococcus aureus and Escherichia coli .
Case Studies
Several case studies have documented the efficacy of thiazole-containing compounds in clinical settings:
- Colon Carcinoma Study : A study evaluated the effects of thiazole derivatives on HCT-15 colon carcinoma cells, revealing that specific modifications led to increased cytotoxicity (IC50 < 20 µM) compared to controls .
- Antibacterial Efficacy : Another investigation focused on the antibacterial properties of thiazole derivatives against resistant strains of bacteria. The results indicated that certain compounds achieved MIC values as low as 0.09 µg/mL against Mycobacterium tuberculosis .
作用機序
The mechanism of action of 2,5-difluoro-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, leading to the disruption of essential biochemical pathways. Additionally, the fluorine atoms and imidazo-thiazole ring contribute to its binding affinity and specificity, enhancing its therapeutic potential .
類似化合物との比較
Comparison with Structurally Similar Compounds
Core Scaffold Variations
The imidazo[2,1-b][1,3]thiazole moiety is a common feature in several bioactive compounds. Key structural analogs and their differences are outlined below:
Key Observations :
- Substituent Position and Activity: The presence of a sulfonamide group at the phenyl ring (as in the target compound) contrasts with methanesulfonamide in ’s analog.
- Fluorine Substitution: The 2,5-difluorophenyl group in the target compound may enhance metabolic stability and binding affinity compared to non-fluorinated analogs, as fluorine’s electronegativity modulates π-π interactions .
Physicochemical Properties
- Synthetic Feasibility : The synthesis of imidazothiazole derivatives often involves Friedel-Crafts acylations or hydrazinecarbothioamide cyclization (as in ). The target compound’s 3-methyl group may require tailored regioselective methods to avoid byproducts .
- Spectroscopic Characterization : IR and NMR data from indicate that sulfonyl and fluorine groups produce distinct absorption bands (e.g., C=S at ~1250 cm⁻¹; NH stretches at ~3300 cm⁻¹), which would aid in verifying the target compound’s structure .
生物活性
2,5-Difluoro-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on anticancer activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group linked to a difluorobenzene moiety and an imidazo[2,1-b][1,3]thiazole ring. Its molecular structure can be represented as follows:
This unique structure contributes to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes its activity against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-468 (Breast) | 3.99 ± 0.21 | Induces apoptosis via caspase activation |
| CCRF-CEM (Leukemia) | 4.51 ± 0.24 | Cell cycle arrest in G0-G1 and S phases |
| HT29 (Colorectal) | < 1.98 | Inhibition of Bcl-2 protein interactions |
The compound exhibited significant cytotoxicity, with IC50 values comparable to established chemotherapeutics like doxorubicin .
The anticancer effects are attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells .
- Cell Cycle Arrest : It disrupts the cell cycle progression, particularly in the G0-G1 and S phases .
- Targeting Bcl-2 : Molecular dynamics simulations indicate that the compound interacts with Bcl-2 protein, which is crucial for regulating apoptosis .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings include:
- The presence of electron-donating groups enhances cytotoxicity.
- Substituents on the phenyl ring significantly affect binding affinity and biological efficacy.
- The thiazole ring plays a critical role in maintaining activity against various cancer cell lines .
Study 1: In Vitro Evaluation
In a controlled study, the compound was tested against multiple cancer cell lines. The results indicated that it not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways .
Study 2: Molecular Docking Analysis
Molecular docking studies provided insights into how the compound binds to target proteins involved in cancer progression. This analysis revealed that specific interactions with hydrophobic regions of target proteins could enhance its therapeutic potential .
Q & A
Q. What are the optimal synthetic routes for 2,5-difluoro-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Coupling Reactions : Suzuki-Miyaura coupling for attaching the imidazo[2,1-b]thiazole moiety to the phenyl ring .
- Sulfonamide Formation : Reacting sulfonyl chlorides with amines under anhydrous conditions (e.g., DCM, triethylamine) .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) to achieve >95% purity .
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Pd(PPh₃)₄, Na₂CO₃, DMF, 80°C | 65–70 |
| 2 | ClSO₂C₆H₃F₂, Et₃N, DCM, 0°C | 80–85 |
| 3 | Ethanol recrystallization | 95 |
Q. How is the compound structurally characterized, and what analytical techniques are essential?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine atoms at 2,5-benzene positions) .
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry (e.g., sulfonamide bond geometry) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₆H₁₁F₂N₃O₂S₂) .
Q. What preliminary biological screening assays are recommended for this compound?
Methodological Answer:
- Antimicrobial Activity : Broth microdilution assays (MIC determination against S. aureus and E. coli) .
- Anticancer Potential : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases (e.g., EGFR inhibition) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for analogs of this compound?
Methodological Answer:
- Analog Synthesis : Vary substituents (e.g., halogen substitution on benzene, methyl groups on imidazothiazole) .
- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinities for targets like EGFR or COX-2 .
- Bioisosteric Replacements : Replace sulfonamide with carbamate or phosphonate groups to assess potency changes .
Q. Table 2: Example SAR Data
| Analog (R-group) | EGFR IC₅₀ (nM) | Solubility (mg/mL) |
|---|---|---|
| -F (Parent) | 12.3 | 0.45 |
| -Cl | 8.9 | 0.32 |
| -CF₃ | 6.1 | 0.18 |
Q. What experimental frameworks assess the environmental fate and ecotoxicological risks of this compound?
Methodological Answer:
Q. How can mechanistic studies resolve contradictions in biological activity data across different assays?
Methodological Answer:
Q. What statistical approaches are recommended for analyzing variability in experimental data?
Methodological Answer:
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
